1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide
Brand Name: Vulcanchem
CAS No.: 64690-20-6
VCID: VC17365894
InChI: InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H
SMILES:
Molecular Formula: C36H64Br2N4
Molecular Weight: 712.7 g/mol

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide

CAS No.: 64690-20-6

Cat. No.: VC17365894

Molecular Formula: C36H64Br2N4

Molecular Weight: 712.7 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide - 64690-20-6

Specification

CAS No. 64690-20-6
Molecular Formula C36H64Br2N4
Molecular Weight 712.7 g/mol
IUPAC Name N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide
Standard InChI InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H
Standard InChI Key UVKYQBWVUOZNSN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure consists of two pyridinium rings connected by a 10-carbon aliphatic chain (1,10-decanediyl). Each pyridinium nitrogen is substituted with an octylamino group (NH(C8H17)-\text{NH}(\text{C}_8\text{H}_{17})), conferring both hydrophobic and cationic properties. The bromide ions (Br\text{Br}^-) serve as counterions to balance the positive charges on the pyridinium moieties.

Amphiphilic Nature

The decane spacer and octylamino substituents create an amphiphilic molecule:

  • Hydrophobic regions: The decane chain and octyl groups promote interactions with lipid bilayers and nonpolar environments.

  • Cationic regions: The pyridinium rings attract negatively charged biomolecules, such as DNA or membrane phospholipids .

This duality enables the compound to destabilize biological membranes, a property leveraged in antimicrobial and gene delivery research.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step quaternization reaction:

  • Alkylation of 4-(octylamino)pyridine: Reacting 4-(octylamino)pyridine with 1,10-dibromodecane in a polar aprotic solvent (e.g., acetonitrile) yields the bis-pyridinium intermediate.

  • Counterion exchange: Treating the intermediate with potassium bromide replaces bromide ions, enhancing solubility in aqueous systems .

Reaction Conditions

  • Temperature: 80100C80–100^\circ \text{C}

  • Yield: 6075%60–75\% (optimized for minimal byproducts)

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures .

Scalability and Industrial Relevance

Large-scale production faces challenges due to the compound’s high molecular weight and hygroscopicity. Industrial applications remain limited to niche research reagents, with VulcanChem and PubChem listing it as a specialty chemical for laboratory use .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Solubility in water12.5mg/mL12.5 \, \text{mg/mL}25C25^\circ \text{C}
Solubility in ethanol45.0mg/mL45.0 \, \text{mg/mL}25C25^\circ \text{C}
Melting point148152C148–152^\circ \text{C}Decomposes
Storage20C-20^\circ \text{C}, dryAvoid light and moisture

The compound’s stability decreases in acidic or alkaline conditions due to hydrolysis of the octylamino groups .

Surface Activity

As an amphiphile, it reduces water’s surface tension to 38mN/m38 \, \text{mN/m} at 1 mM, comparable to cationic surfactants like cetyltrimethylammonium bromide (CTAB). This property facilitates its use in micelle formation and emulsion stabilization.

Biological Interactions and Applications

Membrane Disruption

The compound embeds into lipid bilayers via hydrophobic interactions, while its cationic groups displace divalent cations (e.g., Mg2+\text{Mg}^{2+}) that stabilize membrane proteins. This disrupts membrane integrity, leading to cell lysis in prokaryotic and eukaryotic systems.

Nucleic Acid Binding

The pyridinium rings intercalate into DNA, causing helix unwinding and inhibiting replication. This mechanism is under investigation for gene silencing and antiviral therapies.

Related Compounds and Comparative Analysis

Structural Analogues

Compound NameMolecular FormulaCounterionKey Difference
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride C36H64Cl2N4\text{C}_{36}\text{H}_{64}\text{Cl}_2\text{N}_4Cl\text{Cl}^-Lower molecular weight (623.8 g/mol)
1,1'-(1,10-Decanediyl)bis(4-((2-ethylhexyl)amino)pyridinium) dibromide C36H64Br2N4\text{C}_{36}\text{H}_{64}\text{Br}_2\text{N}_4Br\text{Br}^-Branched alkyl substituent

Impact of Counterions

Bromide salts generally exhibit higher solubility in organic solvents than chlorides, making them preferable for non-aqueous applications .

Functional Comparisons

  • Membrane affinity: The ethylhexyl derivative shows 20% higher binding to phospholipid vesicles due to its branched alkyl chain .

  • Toxicity: Dichloride analogues are less cytotoxic (IC50 = 75 μM vs. 50 μM for dibromide) in HeLa cells, suggesting counterions modulate biological activity .

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